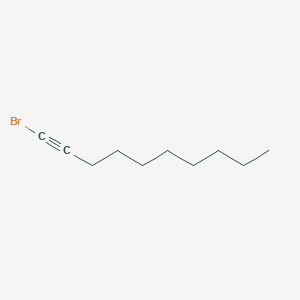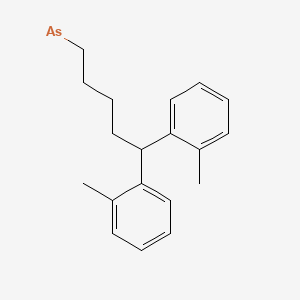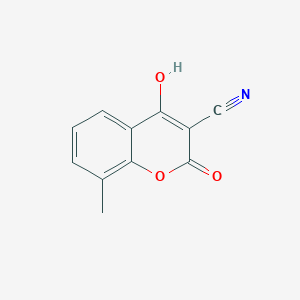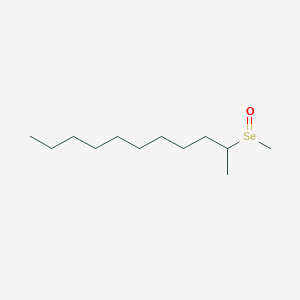
N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-methioninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-methioninamide is a compound used in organic synthesis, particularly in peptide chemistry. It is a derivative of L-phenylalanine and L-methionine, two naturally occurring amino acids. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, which helps in preventing unwanted reactions during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-methioninamide typically involves the protection of the amino group of L-phenylalanine with the Boc group, followed by coupling with L-methioninamide. The Boc group can be added to amines using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The coupling reaction can be facilitated using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle multiple steps of the synthesis efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-methioninamide undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DCC or EDC.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Coupling: DCC or EDC in the presence of DMAP in solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions include deprotected amines and peptide chains, depending on the specific reactions and conditions used.
Scientific Research Applications
N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-methioninamide has several applications in scientific research:
Peptide Synthesis: Used as an intermediate in the synthesis of peptides and proteins.
Drug Development: Utilized in the development of peptide-based drugs and therapeutic agents.
Biological Studies: Employed in studying protein-protein interactions and enzyme-substrate interactions.
Industrial Applications: Used in the production of peptide-based materials and biopolymers.
Mechanism of Action
The mechanism of action of N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-methioninamide primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amine can participate in peptide bond formation, facilitating the synthesis of peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)-L-phenylalanine: Similar in structure but lacks the methioninamide moiety.
N-(tert-Butoxycarbonyl)-L-methionine: Similar in structure but lacks the phenylalanyl moiety.
N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-alaninamide: Similar but contains alanine instead of methionine.
Uniqueness
N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-methioninamide is unique due to the presence of both phenylalanine and methionine residues, which can impart specific properties to the synthesized peptides. The combination of these amino acids can influence the biological activity and stability of the resulting peptides .
Properties
CAS No. |
56063-15-1 |
|---|---|
Molecular Formula |
C19H29N3O4S |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C19H29N3O4S/c1-19(2,3)26-18(25)22-15(12-13-8-6-5-7-9-13)17(24)21-14(16(20)23)10-11-27-4/h5-9,14-15H,10-12H2,1-4H3,(H2,20,23)(H,21,24)(H,22,25)/t14-,15-/m0/s1 |
InChI Key |
CJKRUPDPRMNSAJ-GJZGRUSLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(Quinolin-8-yl)oxy]propanenitrile](/img/structure/B14624885.png)
![2,2'-Decane-1,10-diylbis(1h-benzo[de]isoquinoline-1,3(2h)-dione)](/img/structure/B14624888.png)
![2-{[(Oct-1-yn-4-yl)oxy]carbonyl}benzoate](/img/structure/B14624890.png)


![1-(Pyridin-4-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B14624896.png)


![3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B14624906.png)
![Methyl 2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B14624922.png)


